

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylacetamide

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Compound of Interest

Compound Name: 2-Chloro-N-methylacetamide

Cat. No.: B104489

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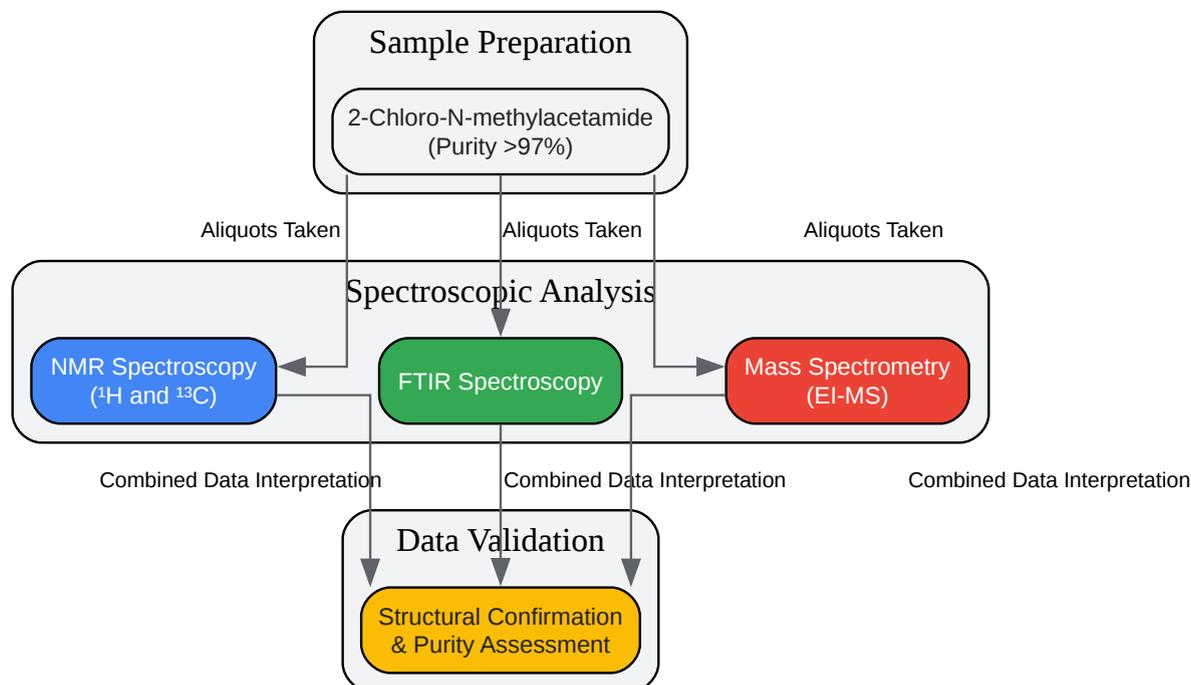
Introduction

2-Chloro-N-methylacetamide (C₃H₆ClNO, CAS No: 96-30-0) is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its precise molecular structure and purity are critical for ensuring the desired outcome and safety of subsequent reactions. Spectroscopic analysis provides a definitive, non-destructive method for confirming the structural integrity of this compound. This guide offers an in-depth analysis of **2-Chloro-N-methylacetamide** using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, chemists, and quality control professionals. It moves beyond a simple presentation of data, providing insights into the causal relationships between molecular structure and spectral output, detailed experimental protocols grounded in safety, and a self-validating framework for analysis.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the unambiguous identification of **2-Chloro-N-methylacetamide**. The process involves sequential analysis using complementary spectroscopic techniques, each providing unique and confirmatory structural information.



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Caption: Molecular structure and atom assignment for **2-Chloro-N-methylacetamide**. [2] ¹H NMR Spectrum Analysis:

- A signal at approximately 2.8 ppm corresponds to the three protons of the N-methyl group (CH₃). It appears as a doublet due to coupling with the adjacent N-H proton.
- A signal around 4.0 ppm is assigned to the two protons of the chloromethyl group (CH₂Cl). This appears as a singlet because there are no protons on the adjacent carbonyl carbon. The downfield shift is caused by the strong electron-withdrawing effect of the adjacent chlorine atom.
- A broad signal typically observed around 6.5-7.5 ppm is attributed to the amide proton (N-H). Its chemical shift can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis:

- The N-methyl carbon (CH_3) resonates at approximately 26 ppm.
- The chloromethyl carbon (CH_2Cl) is found further downfield at about 43 ppm, deshielded by the electronegative chlorine atom.
- The carbonyl carbon ($\text{C}=\text{O}$) of the amide group appears significantly downfield, typically around 167 ppm, which is characteristic for this functional group.

Data Summary: NMR

¹ H NMR Data				
Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Notes
N-H	~7.1	Broad Singlet	1H	Shift can be variable.
CH ₂ Cl	4.04	Singlet	2H	Deshielded by Cl and C=O.
N-CH ₃	2.83	Doublet	3H	Coupled to the N-H proton.

¹³ C NMR Data		
Assignment	Chemical Shift (δ) ppm	Notes
C=O	167.1	Typical amide carbonyl shift.
CH ₂ Cl	42.8	Deshielded by Chlorine.
N-CH ₃	26.4	Shielded aliphatic carbon.

(Note: Data sourced from Spectral Database for Organic Compounds, AIST, Japan)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Theoretical Principles

Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm^{-1}). The presence of sharp, strong absorptions in specific regions of the spectrum provides compelling evidence for the presence of corresponding functional groups.

Experimental Protocol: FTIR Analysis

- **Technique Selection:** Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
- **Sample Application:** Place a small amount of the **2-Chloro-N-methylacetamide** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Background Subtraction:** A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of **2-Chloro-N-methylacetamide** is dominated by features characteristic of a secondary amide.

- A strong, sharp absorption band around 3300 cm^{-1} is indicative of the N-H stretching vibration.
- The most intense peak in the spectrum appears at approximately 1650 cm^{-1} , which is the classic region for the C=O stretching vibration (Amide I band).
- A band around 1550 cm^{-1} corresponds to the N-H bending vibration (Amide II band).
- Absorptions in the $2900\text{-}3000\text{ cm}^{-1}$ range are due to C-H stretching of the methyl and methylene groups.

- A distinct band in the fingerprint region, typically around 700-800 cm^{-1} , can be assigned to the C-Cl stretching vibration.

Data Summary: IR

Frequency (cm^{-1})	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~2950	Medium	C-H Stretch (aliphatic)
~1650	Very Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~750	Medium-Strong	C-Cl Stretch

(Note: Data sourced from Spectral Database for Organic Compounds, AIST, Japan)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For this guide, we focus on Electron Ionization (EI), a common and highly informative technique.

Theoretical Principles

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion ($\text{M}^{+\bullet}$). This ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and plots their relative abundance.

Experimental Protocol: EI-MS Analysis

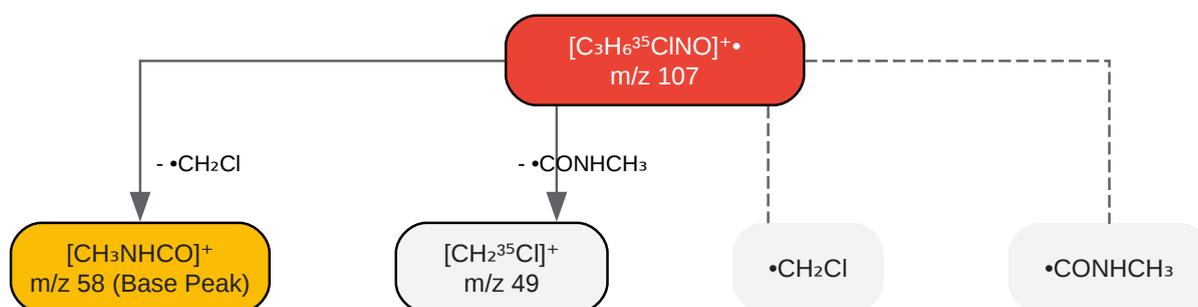
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation using a Gas Chromatograph (GC-MS).
- **Ionization:** Bombard the vaporized sample with a beam of 70 eV electrons.

- Mass Analysis: Separate the resulting ions by their m/z ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and record their abundance, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural fragments.

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at m/z 107 and 109, corresponding to the two major isotopes of chlorine (^{35}Cl and ^{37}Cl) in an approximate 3:1 ratio of abundance. The presence of this isotopic pattern is a definitive indicator of a chlorine-containing compound.
- Base Peak: The most abundant peak (base peak) is observed at m/z 58. This corresponds to the stable fragment $[\text{CH}_3\text{NHCO}]^+$, formed by the cleavage of the C-C bond adjacent to the carbonyl group (α -cleavage), losing the $\bullet\text{CH}_2\text{Cl}$ radical.
- Other Fragments: A peak at m/z 49 ($[\text{CH}_2\text{Cl}]^+$) is also observed.



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Caption: Primary fragmentation pathway for **2-Chloro-N-methylacetamide** in EI-MS.

Data Summary: Mass Spectrometry

m/z	Relative Intensity (%)	Assignment
109	~10	[M+2] ⁺ • (³⁷ Cl isotope)
107	~30	[M] ⁺ • (³⁵ Cl isotope)
58	100	[CH ₃ NHCO] ⁺
49	~20	[CH ₂ ³⁵ Cl] ⁺

(Note: Data sourced from NIST
WebBook and Spectral
Database for Organic
Compounds, AIST)

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **2-Chloro-N-methylacetamide**. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, particularly the secondary amide and alkyl halide moieties. Finally, mass spectrometry confirms the molecular weight, elemental composition (presence of chlorine), and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical intermediate with a high degree of confidence.

References

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Sources

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- 2. 2-Chloro-N-methylacetamide [webbook.nist.gov]
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